molecular formula C21H20O2 B13917866 (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Cat. No.: B13917866
M. Wt: 304.4 g/mol
InChI Key: USZSRQOJOHTCHZ-UHFFFAOYSA-N
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Description

(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is an organic compound with the molecular formula C 21 H 20 O 2 and a molecular weight of 304.4 g/mol . This structure features a central 5-methyl-1,3-phenylene core, which serves as a bridging unit, connected via ether linkages to two benzyl (diphenyl) groups . Compounds with similar structural motifs, particularly those based on a substituted 1,3-phenylene bridge, are of significant value in synthetic and materials chemistry. They are frequently employed as building blocks or intermediates in the development of more complex molecular architectures . For instance, structurally related bis(oxy)phenylene compounds are utilized in the synthesis of fluorescent probes and molecular sensors, such as dansyl derivatives, which have applications as industrial tracers and biological tags . The structural framework of this compound suggests potential utility as a rigid scaffold in supramolecular chemistry or polymer synthesis, where its ether linkages and aromatic systems could influence molecular packing and material properties through weak intermolecular interactions like C–H⋯O hydrogen bonds, which are often observed in the crystal structures of similar compounds . This product is designated For Research Use Only and is intended for use by qualified professionals in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

1-methyl-3,5-bis(phenylmethoxy)benzene

InChI

InChI=1S/C21H20O2/c1-17-12-20(22-15-18-8-4-2-5-9-18)14-21(13-17)23-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

USZSRQOJOHTCHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Phenolic Precursor and Benzyl Halide Coupling

The most common synthetic route to compounds structurally similar to (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves the nucleophilic substitution reaction between a dihydroxy aromatic compound (phenolic precursor) and benzyl halides. In this case, the phenolic precursor is 5-methyl-1,3-dihydroxybenzene or its equivalent, which undergoes etherification with benzyl bromide or benzyl chloride to form the bis(phenylmethoxy) derivative.

This approach is supported by the general knowledge that phenolic hydroxyl groups can be alkylated using benzyl halides under basic conditions to yield benzyl ethers, which are stable and synthetically versatile.

Key Reaction Parameters

  • Base: Typically, a strong base such as potassium carbonate or sodium hydride is used to deprotonate the phenolic hydroxyl groups, generating phenolate ions that are nucleophilic.
  • Solvent: Polar aprotic solvents like dimethylformamide or acetone facilitate the nucleophilic substitution.
  • Temperature: Reflux conditions or elevated temperatures (50–100 °C) are common to drive the reaction to completion.
  • Stoichiometry: Equimolar or slight excess of benzyl halide ensures full conversion of both hydroxyl groups.

Detailed Preparation Methods

Stepwise Etherification Procedure

Step Reagents and Conditions Description
1 5-Methyl-1,3-dihydroxybenzene (1 equiv), potassium carbonate (2.5 equiv), dry acetone, reflux Phenolic substrate is suspended in dry acetone with potassium carbonate to generate phenolate ions.
2 Benzyl bromide (2.2 equiv) added dropwise Benzyl bromide is slowly added to the reaction mixture to alkylate both hydroxyl groups.
3 Reflux for 12–24 hours under nitrogen atmosphere Reaction proceeds to form bis(benzyl ether) product.
4 Workup: filtration to remove salts, solvent evaporation Reaction mixture is filtered to remove inorganic salts, and solvent is removed under reduced pressure.
5 Purification by column chromatography (ethyl acetate/hexane) The crude product is purified to isolate pure this compound.

Alternative Methods

  • Microwave-Assisted Synthesis: Accelerated etherification using microwave irradiation to reduce reaction time from hours to minutes, maintaining similar yields.
  • Phase Transfer Catalysis: Use of quaternary ammonium salts to facilitate reaction in biphasic systems, improving reaction rates and yields.

Research Findings and Mechanistic Insights

Reaction Mechanism

The reaction proceeds via an S_N2 nucleophilic substitution mechanism:

  • The phenolate ion attacks the electrophilic carbon of the benzyl halide.
  • Displacement of the halide ion occurs, forming the benzyl ether linkage.
  • The process repeats for the second hydroxyl group, resulting in the bis(benzyl ether).

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Advantages Disadvantages
Conventional Etherification 5-Methyl-1,3-dihydroxybenzene, benzyl bromide, K2CO3, acetone Reflux 12–24 h 70–85 Simple, scalable Long reaction time
Microwave-Assisted Etherification Same as above Microwave irradiation, 10–30 min 75–90 Rapid, energy efficient Requires specialized equipment
Phase Transfer Catalysis Same as above + PTC catalyst Room temp to reflux 65–80 Mild conditions Catalyst cost

Experimental Notes and Recommendations

  • Ensure anhydrous conditions to prevent hydrolysis of benzyl halide.
  • Use inert atmosphere (nitrogen or argon) to avoid oxidation.
  • Monitor reaction progress by thin-layer chromatography.
  • Purify final product by column chromatography or recrystallization to achieve high purity suitable for further application.

Chemical Reactions Analysis

Types of Reactions

(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to participate in a range of chemical reactions, influencing its behavior in different environments. Specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Central Phenylene Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene -CH₃ at 5-position C₂₀H₁₈O₂ 290.36 Likely intermediate in drug synthesis
(((5-Iodo-1,3-phenylene)bis(oxy))bis(methylene))dibenzene -I at 5-position C₂₀H₁₆IO₂ 416.26 Higher molecular weight; halogenated analog
(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene -Br at 4-, -F at 2-position C₂₀H₁₆BrFO₂ 403.25 Enhanced reactivity due to halogens
2,2′-Oxybis(methylene)bis{4-[2-(tert-butylamino)-1-hydroxyethyl]phenol} -OH, -tert-butylaminoethyl groups C₂₈H₄₀N₂O₄ 480.63 Process impurity in drug manufacturing
(((5-(Difluoromethyl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene -CF₂H at 5-position C₂₁H₁₆F₂O₂ 338.35 Fluorinated analog with improved metabolic stability

Impact of Substituents on Properties

  • Methyl Group (Target Compound): The methyl group at the 5-position provides steric bulk without significantly altering electronic properties, making the compound a stable intermediate for further functionalization .
  • Halogenated Derivatives (I, Br, F): Halogens increase molecular weight and polarity. For example, the iodo analog (416.26 g/mol) may exhibit enhanced photostability, while bromo/fluoro substituents improve electrophilic reactivity, as seen in intermediates for cross-coupling reactions .
  • Hydroxy and Aminoethyl Groups (Impurity): These polar groups increase solubility in aqueous solutions but may complicate purification processes in drug synthesis .

Solubility and Reactivity Trends

  • Solubility: The target compound’s methyl group and aromatic backbone likely render it soluble in organic solvents (e.g., toluene, DMF) but poorly soluble in water. Halogenated analogs (e.g., bromo/fluoro derivatives) exhibit similar solubility profiles, while hydroxy-containing derivatives (e.g., the impurity in ) show higher aqueous solubility.
  • Reactivity: The methyl group is inert under most conditions, whereas halogenated analogs participate in nucleophilic substitution (e.g., bromo for cyanide substitution in ). Difluoromethyl and iodo groups may undergo unique transformations, such as Suzuki couplings or radiofluorination .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a related bis(oxy)methylene derivative was synthesized using benzyl-protected intermediates under Pd-catalyzed cross-electrophile coupling, achieving 45% yield after column chromatography (petroleum ether:ethyl acetate = 10:1) . Key factors include:

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Gradient elution in chromatography resolves steric hindrance byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.50–7.28 (integration for 15H), and methylene bridges at δ 5.20–5.17 (s, 6H) . Methoxy groups (δ ~3.94) confirm substitution patterns.
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles (e.g., central phenylene dihedral angles ~120°) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+Na]⁺ at m/z 237) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in functionalizing the central 5-methyl-1,3-phenylene core?

  • Methodology : Computational DFT studies (e.g., Gaussian09) analyze transition states for Z-selective cross-metathesis. Steric maps reveal that bulky substituents on the central ring favor ortho-directed coupling (ΔG‡ ~25 kcal/mol) . Experimental validation via kinetic isotopic effects (KIE > 1.2) confirms steric control over electronic factors .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodology :

  • Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning (R-factor improvement from 0.12 to 0.08) .
  • Disorder modeling : Partial occupancy refinement (e.g., for flexible methylene bridges) reduces residual electron density peaks .

Q. How does structural modification (e.g., triazole or coumarin grafting) affect biological activity?

  • Methodology :

  • Docking simulations (AutoDock Vina) : Triazolylcoumarin derivatives show ΔGbind = −9.2 kcal/mol against bacterial dihydrofolate reductase, correlating with MIC values (2 µg/mL for S. aureus) .
  • SAR studies : Electron-withdrawing groups (e.g., nitro) on the central phenylene reduce cytotoxicity (IC50 > 100 µM) compared to methoxy derivatives (IC50 = 12 µM) .

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